methyl 2-(9H-carbazol-1-ylamino)benzoate
Description
Methyl 2-(9H-carbazol-1-ylamino)benzoate is a synthetic organic compound comprising a carbazole moiety linked to a methyl benzoate ester via an amino group. The carbazole group, a tricyclic aromatic system, is known for its electron-rich structure and biological relevance, particularly in medicinal chemistry .
Properties
Molecular Formula |
C20H16N2O2 |
|---|---|
Molecular Weight |
316.4 g/mol |
IUPAC Name |
methyl 2-(9H-carbazol-1-ylamino)benzoate |
InChI |
InChI=1S/C20H16N2O2/c1-24-20(23)15-8-3-5-11-17(15)21-18-12-6-9-14-13-7-2-4-10-16(13)22-19(14)18/h2-12,21-22H,1H3 |
InChI Key |
LLWSZEOYQHGOKQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC2=CC=CC3=C2NC4=CC=CC=C34 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of methyl 2-(9H-carbazol-1-ylamino)benzoate are compared below with three categories of analogs: carbazole hybrids, quinoline-piperazine benzoates, and pesticide-related methyl benzoates. Key differences in substituents, synthesis, and bioactivity are highlighted.
Table 1: Structural and Functional Comparison of this compound and Analogs
Key Comparative Insights:
Structural Variations and Bioactivity: The amino linker in the target compound distinguishes it from oxadiazole-based carbazole hybrids (e.g., ’s compound), which exhibit antimicrobial activity due to the 1,3,4-oxadiazole moiety’s electron-withdrawing properties . Quinoline-piperazine benzoates () feature a quinoline-carbonyl-piperazine scaffold, which may enhance antitumor activity through intercalation or enzyme inhibition . Pesticide-related benzoates () prioritize sulfonylurea or imidazole groups for herbicidal action, diverging from the carbazole’s pharmacological focus .
Synthetic Strategies: Carbazole derivatives often employ condensation reactions (e.g., hydrazide + acetic anhydride) to form heterocycles, as seen in . Quinoline-piperazine analogs () are synthesized via crystallization, favoring purity and stability for biological testing .
Substituent Effects: Electron-withdrawing groups (e.g., -Br, -Cl in ’s C2–C4) may enhance quinoline derivatives’ reactivity or binding affinity . The methyl ester in the target compound and pesticide analogs improves solubility, critical for both drug delivery and herbicidal formulations .
Research Implications and Gaps
- Crystallographic Analysis : Tools like SHELXL () or Mercury () could elucidate the target compound’s hydrogen-bonding patterns and crystal packing, informing structure-activity relationships .
- Synthetic Optimization: Comparative studies with ’s piperazine-quinoline derivatives could guide the design of dual-action molecules (e.g., combining carbazole’s bioactivity with quinoline’s planar aromaticity) .
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